molecular formula C6H6N4OS B1606821 2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 31737-02-7

2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No. B1606821
CAS RN: 31737-02-7
M. Wt: 182.21 g/mol
InChI Key: BUKDQMJGUPDVST-UHFFFAOYSA-N
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Description

2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one, also known as AMPTP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiadiazolo[3,2-a]pyrimidines, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

Application 1: Green Synthesis of Novel [1,3,4]thiadiazolo/benzo[4,5]thiazolo[3,2-a]pyrimidines

  • Summary of the Application : This compound is used in the synthesis of novel [1,3,4]thiadiazolo/benzo[4,5]thiazolo[3,2-a]pyrimidines. The synthesis is carried out using a multicomponent reaction with vanadium oxide loaded on fluorapatite as a catalyst .
  • Methods of Application : The one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes and active methylene compounds in ethanol solvent at room temperature gave an excellent yield of products (90–97%) in a swift reaction (25-30 min) .
  • Results or Outcomes : The advantages of this protocol are rapid synthesis, mild reaction conditions, green solvent, easy work-up, eco-friendliness, reusability of catalyst and no need for column chromatography .

Application 2: Microwave-promoted Multi-component Synthesis

  • Summary of the Application : This compound is used in the microwave-assisted multi-component reactions for the synthesis of [1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate derivatives .
  • Methods of Application : The synthesis was carried out in a single-step reaction using aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles (with molar ratio of 1:2:1 respectively) in the presence of [Et3NH]+[HSO4]- ionic liquid, under solvent-free conditions .
  • Results or Outcomes : The research resulted in the successful synthesis of [1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate derivatives .

Application 3: Reaction with Carbon Disulfide

  • Summary of the Application : This compound reacts with carbon disulfide to form the alkaline salts of substituted dithiocarbamic or iminodithiocarbonic acids .
  • Methods of Application : The reaction is dependent on the molar ratio between the compound, CS2, and the alkali .
  • Results or Outcomes : The reaction results in the formation of alkaline salts of substituted dithiocarbamic or iminodithiocarbonic acids .

Application 4: Synthesis of Sulfides

  • Summary of the Application : This compound is used in the reactions with 2-amino-5-mercapto- (or 2,5-dimercapto)-1,3,4-thiadiazoles and 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo pyrimidine to give the corresponding sulfides .
  • Methods of Application : The reaction involves the use of 2-amino-5-mercapto- (or 2,5-dimercapto)-1,3,4-thiadiazoles and 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo pyrimidine .
  • Results or Outcomes : The reaction results in the formation of corresponding sulfides .

Application 5: Synthesis of Alkaline Salts

  • Summary of the Application : This compound reacts with carbon disulfide to form the alkaline salts of substituted dithiocarbamic or iminodithiocarbonic acids .
  • Methods of Application : The reaction is dependent on the molar ratio between the compound, CS2, and the alkali .
  • Results or Outcomes : The reaction results in the formation of alkaline salts of substituted dithiocarbamic or iminodithiocarbonic acids .

Application 6: Synthesis of Sulfides

  • Summary of the Application : This compound is used in the reactions with 2-amino-5-mercapto- (or 2,5-dimercapto)-1,3,4-thiadiazoles and 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo pyrimidine to give the corresponding sulfides .
  • Methods of Application : The reaction involves the use of 2-amino-5-mercapto- (or 2,5-dimercapto)-1,3,4-thiadiazoles and 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo pyrimidine .
  • Results or Outcomes : The reaction results in the formation of corresponding sulfides .

properties

IUPAC Name

2-amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4OS/c1-3-2-4(11)10-6(8-3)12-5(7)9-10/h2H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKDQMJGUPDVST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351472
Record name 2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

CAS RN

31737-02-7
Record name 2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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